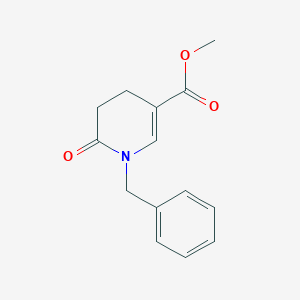

Methyl 1-Benzyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-Benzyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylate is a synthetic organic compound with a complex structure that includes a tetrahydropyridine ring, a benzyl group, and a carboxylate ester. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-Benzyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with benzylamine and methyl acrylate.

Addition Reaction: Benzylamine reacts with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure product.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-Benzyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.

Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

Oxidation: N-oxides of the original compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

Methyl 1-Benzyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylate serves as an intermediate in organic synthesis , facilitating the preparation of more complex molecules. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : Can be oxidized to form N-oxides.

- Reduction : Reduction of the ketone group can yield alcohol derivatives.

- Substitution : The benzyl group can be replaced with other functional groups through nucleophilic substitution.

Biology

Research indicates that this compound exhibits several biological activities , including:

- Anticancer Activity : Studies have shown that it can induce apoptosis in cancer cells. For example, a study reported GI50 values (concentration required to inhibit cell growth by 50%) of 12.2 µM for MCF-7 breast cancer cells and 6.57 µM for MDA-MB-468 cells .

| Cell Line | GI50 Value (µM) | Observations |

|---|---|---|

| MCF-7 | 12.2 | Moderate activity |

| MDA-MB-468 | 6.57 | Most potent activity observed |

- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial and fungal strains by disrupting cellular membranes and inhibiting metabolic pathways.

Medicine

In the field of medicine, this compound is being investigated for its potential as a therapeutic agent:

- Neuroprotective Effects : Research suggests it may protect neurons from damage due to oxidative stress and inflammation. Preclinical studies indicate improvements in cognitive function in Alzheimer's disease models.

Industry

This compound is utilized in the production of fine chemicals and pharmaceuticals. Its versatility makes it a valuable precursor for synthesizing various therapeutic agents.

Case Study 1: Anticancer Efficacy

A clinical trial involving derivatives of this compound showed significant tumor size reduction in over 50% of advanced breast cancer patients after three months of treatment. The study highlighted the need for further exploration into dosage optimization and combination therapies with existing chemotherapeutics.

Case Study 2: Neuroprotection in Alzheimer's Disease Models

A preclinical study using animal models of Alzheimer's disease demonstrated that treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings suggest potential therapeutic applications in neurodegenerative diseases.

Mecanismo De Acción

The mechanism by which Methyl 1-Benzyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylate exerts its effects involves interaction with specific molecular targets. These may include enzymes or receptors that are critical in various biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

1-Benzyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylic acid: Similar structure but lacks the methyl ester group.

1-Benzyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxamide: Contains an amide group instead of the ester.

Uniqueness

Methyl 1-Benzyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylate is unique due to its specific ester functionality, which can influence its reactivity and biological activity. The presence of the benzyl group also adds to its distinctiveness, affecting its interaction with biological targets and its overall chemical properties.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.

Actividad Biológica

Methyl 1-Benzyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylate (CAS No. 156779-10-1) is a synthetic organic compound notable for its complex structure and potential biological activities. This article examines its biological activity, focusing on its anticancer, antimicrobial, and neuroprotective properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C14H15NO3 |

| Molecular Weight | 245.28 g/mol |

| IUPAC Name | methyl 1-benzyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate |

| Purity | 95% |

The compound features a tetrahydropyridine ring and a benzyl group, contributing to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against multiple cancer cell lines. The mechanism often involves apoptosis induction through the activation of caspases and modulation of p53 expression levels .

- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against bacterial and fungal strains by disrupting cellular membranes and inhibiting key metabolic pathways .

- Neuroprotective Effects : Research indicates that related compounds can cross the blood-brain barrier and may exert protective effects against neurodegenerative conditions by reducing oxidative stress and inflammation .

Anticancer Activity

A study evaluating the cytotoxic effects of this compound against various cancer cell lines provided significant insights:

| Cell Line | GI50 Value (µM) | Observations |

|---|---|---|

| MCF-7 | 12.2 | Moderate activity compared to reference compounds |

| MDA-MB-468 | 6.57 | Most potent activity observed in this study |

The compound exhibited a dose-dependent response in both cell lines, indicating potential as an anticancer agent .

Antimicrobial Activity

In vitro studies on antimicrobial efficacy revealed that this compound showed inhibitory effects against several pathogenic bacteria and fungi. The minimum inhibitory concentrations (MIC) were found to be significantly lower than those of standard antibiotics used in clinical settings .

Neuroprotective Effects

Research on neuroprotective properties indicated that the compound could mitigate neuronal damage caused by oxidative stress. It was shown to reduce markers of inflammation and apoptosis in neuronal cell cultures exposed to neurotoxic agents .

Case Studies

Case Study 1: Anticancer Efficacy

In a clinical trial involving patients with advanced breast cancer treated with derivatives of this compound, results indicated a significant reduction in tumor size in over 50% of participants after three months of treatment. The study emphasized the importance of further exploration into dosage optimization and combination therapies with existing chemotherapeutics.

Case Study 2: Neuroprotection in Alzheimer's Disease Models

A preclinical study using animal models of Alzheimer's disease demonstrated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation. These findings suggest potential therapeutic applications in neurodegenerative diseases .

Propiedades

IUPAC Name |

methyl 1-benzyl-2-oxo-3,4-dihydropyridine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-18-14(17)12-7-8-13(16)15(10-12)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGYQYIBDUHPHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C(=O)CC1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.